N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-1-ethyl-1H-pyrazole and 5-methyl-4-nitro-1H-pyrazole.
Coupling Reaction: The two pyrazole derivatives are coupled using a suitable linker, such as a propanamide group, under controlled reaction conditions.
Reaction Conditions: The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Scientific Research Applications
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antileishmanial and antimalarial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can be compared with other similar compounds:
Properties
Molecular Formula |
C14H19BrN6O3 |
---|---|
Molecular Weight |
399.24 g/mol |
IUPAC Name |
N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N-methyl-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H19BrN6O3/c1-4-19-8-11(15)12(17-19)9-18(3)14(22)5-6-20-10(2)13(7-16-20)21(23)24/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
PXTVKMMTSAHERX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)C(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C)Br |
Origin of Product |
United States |
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